molecular formula C11H11ClF3N B12965406 (R)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(R)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B12965406
M. Wt: 249.66 g/mol
InChI Key: FFPBEWVAEJSPDE-SNVBAGLBSA-N
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Description

“®-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a chemical compound with a complex structure. Let’s break it down:

    Chirality: The “®” prefix indicates that it is a chiral compound, meaning it has an asymmetric carbon center.

    Aromatic Ring: The naphthalene ring system provides aromatic character.

    Functional Groups: The chlorine (Cl) and trifluoromethyl (CF₃) groups contribute to its reactivity.

Preparation Methods

Synthetic Routes::

    Resolution of Racemic Mixture: The chiral center can be resolved by separating the enantiomers using chiral chromatography or enzymatic methods.

    Asymmetric Synthesis: Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts.

    Reductive Amination: Starting from a suitable precursor, reductive amination with the amine group introduces the desired functionality.

    Halogenation: Chlorination at the appropriate position yields the chloro-substituted intermediate.

Industrial Production::

    Scale-Up: Industrial production typically involves large-scale reactions.

    Safety Considerations: Specialized equipment and safety protocols are essential due to the use of hazardous reagents.

Chemical Reactions Analysis

Reactions::

    Reduction: Reduction of the naphthalene ring can yield the tetrahydronaphthalene core.

    Substitution: Chlorination occurs via electrophilic aromatic substitution.

Common Reagents::

    Lithium Aluminum Hydride (LiAlH₄): For reduction.

    Thionyl Chloride (SOCl₂): For chlorination.

    Ammonia (NH₃): For amination.

Major Products::
  • The main product is the “®-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” itself.

Scientific Research Applications

    Medicinal Chemistry: Investigated as potential drugs due to its unique structure.

    Agrochemicals: Used in crop protection.

    Material Science: Building blocks for novel materials.

Mechanism of Action

    Biological Targets: It may interact with specific receptors or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: Compare with other chiral amines or naphthalene derivatives.

    Uniqueness: Highlight its distinctive features.

Properties

Molecular Formula

C11H11ClF3N

Molecular Weight

249.66 g/mol

IUPAC Name

(1R)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11ClF3N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m1/s1

InChI Key

FFPBEWVAEJSPDE-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC(=C2)Cl)C(F)(F)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)C(F)(F)F)N

Origin of Product

United States

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